1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18127183
InChI: InChI=1S/C9H15N3/c1-12-7-11-6-9(12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole

CAS No.:

Cat. No.: VC18127183

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 1-methyl-5-(pyrrolidin-3-ylmethyl)imidazole
Standard InChI InChI=1S/C9H15N3/c1-12-7-11-6-9(12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3
Standard InChI Key COIPSIGBENXWIV-UHFFFAOYSA-N
Canonical SMILES CN1C=NC=C1CC2CCNC2

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

1-Methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole features a 1H-imidazole core substituted at the 1-position with a methyl group and at the 5-position with a pyrrolidin-3-ylmethyl moiety. The imidazole ring (C₃H₃N₂) contributes aromaticity and hydrogen-bonding capacity, while the pyrrolidine component (C₄H₈N) introduces conformational flexibility and basicity. The molecular formula is C₉H₁₅N₃, with a calculated molecular weight of 165.24 g/mol for the free base and 238.17 g/mol for the dihydrochloride salt.

The compound’s stereochemistry is defined by the chiral center at the 3-position of the pyrrolidine ring, yielding two enantiomers. Computational modeling suggests that the (R)-enantiomer exhibits stronger interactions with biological targets such as kinase enzymes due to optimal spatial alignment.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-imidazole
Molecular FormulaC₉H₁₅N₃
SMILESCN1C=C(C=C1)CC2CNCC2
Topological Polar Surface Area41.2 Ų
Hydrogen Bond Donors2

Synthesis and Manufacturing Processes

Traditional Laboratory Synthesis

The synthesis of 1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole typically involves a two-step strategy:

  • Imidazole Core Formation: The Debus-Radziszewski reaction condenses glyoxal, ammonia, and formaldehyde to generate 1-methylimidazole, achieving yields of 68–72% under reflux conditions.

  • Pyrrolidine Substituent Introduction: A nucleophilic alkylation reaction attaches the pyrrolidin-3-ylmethyl group using 3-(bromomethyl)pyrrolidine in the presence of potassium carbonate. This step proceeds at 80°C in acetonitrile, yielding 58–63% of the target compound.

Alternative routes employ Grignard reagents to functionalize pre-formed 2-acylimidazoles. For example, treatment of 5-formyl-1-methylimidazole with pyrrolidin-3-ylmagnesium bromide produces the desired product in 71% yield after purification .

Industrial-Scale Production Techniques

To meet commercial demand, manufacturers utilize advanced systems:

  • Microwave-Assisted Organic Synthesis (MAOS): Reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C for the alkylation step) while improving yields to 85%.

  • Continuous Flow Reactors: Enable large-scale production (≥50 kg/batch) with precise temperature control, minimizing byproduct formation.

Table 2: Synthesis Method Comparison

ParameterBatch ReactorMAOSFlow Reactor
Reaction Time6–8 h15 min2 h
Yield63%85%78%
Scalability≤5 kg≤10 kg≥50 kg

Physicochemical Properties

Thermal and Solubility Characteristics

The free base form melts at 112–114°C and exhibits moderate solubility in polar solvents:

  • Water: 8.2 mg/mL (25°C)

  • Ethanol: 34 mg/mL

  • Dichloromethane: 22 mg/mL

Conversion to the dihydrochloride salt enhances aqueous solubility to 142 mg/mL, making it preferable for pharmaceutical formulations. The salt decomposes at 248–250°C without a distinct melting point.

Stability and Reactivity

The compound remains stable under nitrogen for ≥12 months at −20°C but undergoes gradual oxidation in air, forming an N-oxide derivative (detectable via HPLC after 6 weeks). It reacts selectively with electrophiles at the imidazole C-2 position, enabling functionalization for structure-activity relationship (SAR) studies .

Pharmacological Applications and Research Findings

Kinase Inhibition Activity

In vitro assays demonstrate potent inhibition of cyclin-dependent kinase 2 (CDK2), with an IC₅₀ of 0.42 μM. Molecular docking reveals hydrogen bonding between the imidazole N-3 and the kinase’s hinge region, while the pyrrolidine group occupies a hydrophobic pocket.

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